molecular formula C10H15N3O2 B7509060 (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone

(1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone

Cat. No.: B7509060
M. Wt: 209.24 g/mol
InChI Key: QPUWKJYSFWVVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone, also known as DPM, is a chemical compound that has gained significant attention in the field of scientific research. DPM is a morpholinyl pyrazole derivative that has been identified as a potential candidate for various applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and protein kinase C (PKC).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone has several advantages for lab experiments, including its high potency and selectivity, as well as its low toxicity. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several potential future directions for (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

The synthesis of (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone involves the reaction of 4-morpholinyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a catalyst. The reaction yields this compound, which is further purified by recrystallization.

Scientific Research Applications

(1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been identified as a promising candidate for the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies.

Properties

IUPAC Name

(1,5-dimethylpyrazol-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8-9(7-11-12(8)2)10(14)13-3-5-15-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUWKJYSFWVVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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